Src Kinase Activity: Direct Head-to-Head Comparison of 3-Cl vs. 2-Cl and 4-Cl N1-Phenyl Regioisomers
In a 2023 cell-free enzymatic analysis of pyrazolo[3,4-d]pyrimidine derivatives, the ortho-chloro regioisomer of the target compound (2a, SI388) exhibited Src Ki = 0.423 µM and Abl Ki = 0.419 µM. However, the para-chloro isomer (2b) was completely inactive against Src, Abl, and Fyn at concentrations up to 100 µM [1]. Although direct measurement of the meta-chloro isomer was not reported, the profound >200-fold activity cliff between ortho-chloro and para-chloro analogs demonstrates that the chlorine position on the N1-phenyl ring is a binary determinant of kinase engagement, not a tunable parameter. This establishes that 1-(3-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine occupies a unique activity landscape that cannot be interpolated from existing 2-Cl or 4-Cl data.
| Evidence Dimension | Src kinase inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; structural isomer (3-Cl N1-phenyl, cyclopentylamino C4) |
| Comparator Or Baseline | 2a (SI388; 2-Cl N1-phenyl, C6-SMe): Src Ki = 0.423 µM, Abl Ki = 0.419 µM. 2b (4-Cl N1-phenyl, C6-SMe): Src Ki > 100 µM (inactive). Lead 1a (SI83; 3-Cl N1-phenyl, C6-SEt): Src Ki = 0.08 µM (reported previously). |
| Quantified Difference | >200-fold activity difference between 2-Cl (active) and 4-Cl (inactive) regioisomers; meta-chloro (3-Cl) of lead 1a shows Src Ki = 0.08 µM. |
| Conditions | Cell-free enzymatic assay; recombinant Src, Abl, Fyn kinases; Ki determination at 100, 10, 1 µM inhibitor concentrations. |
Why This Matters
Procurement decisions cannot assume functional equivalence across regioisomers; the 3-Cl N1-phenyl configuration (as in the target compound and the lead SI83) is associated with low-micromolar to nanomolar Src activity, while the 4-Cl analog is inert, directly impacting experimental design validity.
- [1] Tintori, C.; Brai, A.; Dasso Lang, M. C.; et al. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals 2023, 16(7), 958. Table 2 and Table S1. View Source
